molecular formula C22H11Cl2N3O4S B11567775 N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-3-chloro-7-nitro-1-benzothiophene-2-carboxamide

N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-3-chloro-7-nitro-1-benzothiophene-2-carboxamide

Cat. No.: B11567775
M. Wt: 484.3 g/mol
InChI Key: XBNDBVLFVBOOKS-UHFFFAOYSA-N
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Description

N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-3-chloro-7-nitro-1-benzothiophene-2-carboxamide is a complex organic compound that belongs to the class of benzoxazole derivatives.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and toluene, as well as catalysts such as palladium on carbon and copper sulfate . Major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-3-chloro-7-nitro-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. It is known to inhibit enzymes such as fructose-1,6-bisphosphatase, which plays a crucial role in gluconeogenesis . The compound’s ability to bind to these targets results in the modulation of various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar compounds to N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-3-chloro-7-nitro-1-benzothiophene-2-carboxamide include:

The uniqueness of this compound lies in its specific structural features and the broad spectrum of its biological activities.

Properties

Molecular Formula

C22H11Cl2N3O4S

Molecular Weight

484.3 g/mol

IUPAC Name

N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-3-chloro-7-nitro-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C22H11Cl2N3O4S/c23-13-9-8-11(22-26-14-5-1-2-7-17(14)31-22)10-15(13)25-21(28)20-18(24)12-4-3-6-16(27(29)30)19(12)32-20/h1-10H,(H,25,28)

InChI Key

XBNDBVLFVBOOKS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C3=CC(=C(C=C3)Cl)NC(=O)C4=C(C5=C(S4)C(=CC=C5)[N+](=O)[O-])Cl

Origin of Product

United States

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